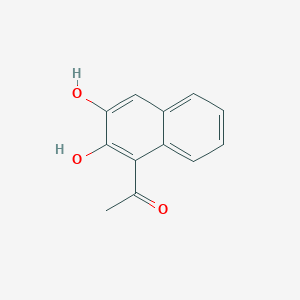![molecular formula C10H9N5 B11899144 2-(5-Methyl-1H-imidazol-4-yl)-1H-imidazo[4,5-c]pyridine](/img/structure/B11899144.png)
2-(5-Methyl-1H-imidazol-4-yl)-1H-imidazo[4,5-c]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Methyl-1H-imidazol-4-yl)-1H-imidazo[4,5-c]pyridine is a heterocyclic compound that features both imidazole and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Methyl-1H-imidazol-4-yl)-1H-imidazo[4,5-c]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of amido-nitriles, which undergo cyclization in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups such as arylhalides and heterocycles .
Industrial Production Methods
Industrial production methods for this compound often involve multi-step synthesis processes that ensure high yield and purity. These methods may include solventless microwave-assisted reactions, which are efficient and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-(5-Methyl-1H-imidazol-4-yl)-1H-imidazo[4,5-c]pyridine undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by bases or acids.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
2-(5-Methyl-1H-imidazol-4-yl)-1H-imidazo[4,5-c]pyridine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(5-Methyl-1H-imidazol-4-yl)-1H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes, affecting the biosynthesis of essential biomolecules and ultimately interfering with cellular processes such as DNA synthesis and cell division .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxymethyl-5-methylimidazole: Another imidazole derivative with similar structural features.
Cimetidine: A well-known histamine H2 receptor antagonist that also contains an imidazole ring.
Uniqueness
What sets 2-(5-Methyl-1H-imidazol-4-yl)-1H-imidazo[4,5-c]pyridine apart is its dual imidazole-pyridine structure, which imparts unique chemical and biological properties. This dual structure allows for versatile interactions with various molecular targets, making it a valuable compound in both research and industrial applications.
Properties
Molecular Formula |
C10H9N5 |
|---|---|
Molecular Weight |
199.21 g/mol |
IUPAC Name |
2-(5-methyl-1H-imidazol-4-yl)-3H-imidazo[4,5-c]pyridine |
InChI |
InChI=1S/C10H9N5/c1-6-9(13-5-12-6)10-14-7-2-3-11-4-8(7)15-10/h2-5H,1H3,(H,12,13)(H,14,15) |
InChI Key |
LBHYWBSNVVGCFR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CN1)C2=NC3=C(N2)C=NC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


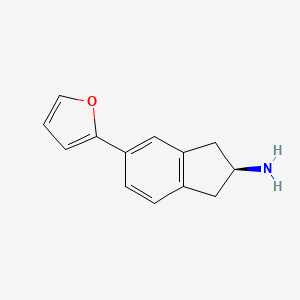
![1,3,9-Triazaspiro[4.7]dodecane-2,4-dione](/img/structure/B11899074.png)
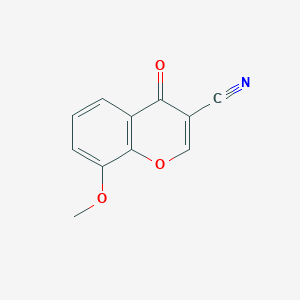
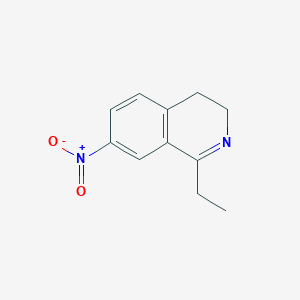
![2-(Methylthio)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride](/img/structure/B11899089.png)

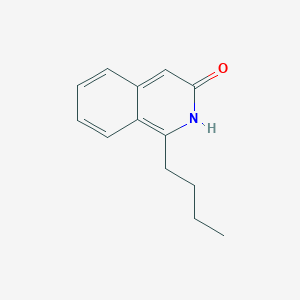

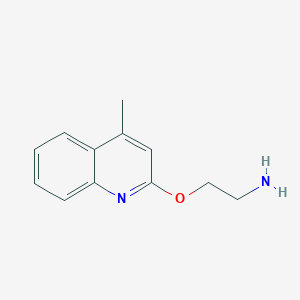

![6-Bromo-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11899128.png)


